![molecular formula C10H24Cl2N2 B1391737 Diethyl(piperidin-3-ylmethyl)amine dihydrochloride CAS No. 1220021-29-3](/img/structure/B1391737.png)
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride
Overview
Description
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2. It has a molecular weight of 243.21 g/mol. The IUPAC name for this compound is N-ethyl-N-(3-piperidinylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Application in α-Aminophosphonates
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is used in the synthesis of novel α-aminophosphonates. These compounds, synthesized under solvent-free conditions, have shown potential insecticidal activities, highlighting their relevance in agricultural research and pest control strategies (Jiang et al., 2013).
Synthesis of Formylmethyl Piperidine-1-carbodithioate Diethyl Acetal and Analogs
This compound is also involved in the synthesis of formylmethyl piperidine-1-carbodithioate diethyl acetal and its analogs. These derivatives are produced through reactions with various amines, offering significant yields and showcasing the versatility of diethyl(piperidin-3-ylmethyl)amine dihydrochloride in synthetic chemistry (Ge, Li, & Cheng, 1999).
Enantiospecific Synthesis of Piperidin-3-ols
A key aspect of this compound's utility is its role in the enantiospecific synthesis of piperidin-3-ols. This synthesis approach is significant for producing high-yield, enantiomerically pure compounds, crucial in the development of pharmaceuticals and chiral substances (Babu et al., 2014).
Methodologies for Biologically Active Piperidinic Compounds
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is instrumental in the synthesis of biologically active piperidinic compounds. The methodologies used for synthesizing these compounds are diverse and have led to significant advancements in pharmaceutical chemistry (Cossy, 2005).
Analysis in Environmental and Biological Samples
This compound has been used in analytical methods for determining the presence of amines in environmental samples, like wastewater and surface water. Its use in such analysis indicates its importance in environmental monitoring and public health research (Sacher, Lenz, & Brauch, 1997).
Role in DNA Strand Breakage Studies
In molecular biology, diethyl(piperidin-3-ylmethyl)amine dihydrochloride has been used to study the mechanism of DNA strand breakage at sites of N7-alkylguanines. This application is crucial for understanding DNA damage and repair mechanisms, with implications for cancer research and genetics (Mattes, Hartley, & Kohn, 1986).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-N-(piperidin-3-ylmethyl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-6-5-7-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTRVUROXYAALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(piperidin-3-ylmethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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